molecular formula C14H28N4 B11749076 [2-(diethylamino)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

[2-(diethylamino)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11749076
M. Wt: 252.40 g/mol
InChI Key: JQZAVPSMYTUKIS-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-(2-methylpropyl)-1H-pyrazole with 2-(diethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or tetrahydrofuran can facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The pyrazolylmethyl moiety may also play a role in binding to specific sites, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of 2-(diethylamino)ethyl-1H-pyrazol-5-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

N',N'-diethyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C14H28N4/c1-5-17(6-2)10-9-15-11-14-7-8-16-18(14)12-13(3)4/h7-8,13,15H,5-6,9-12H2,1-4H3

InChI Key

JQZAVPSMYTUKIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CC=NN1CC(C)C

Origin of Product

United States

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